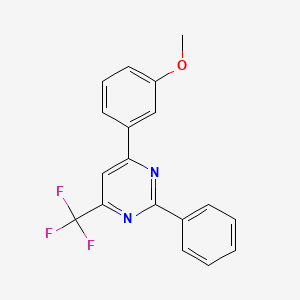
6-(3-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is a compound that belongs to the class of trifluoromethyl-containing polysubstituted pyrimidine derivatives. These compounds are known for their broad pharmacological activities, including antitumor properties .
Preparation Methods
The synthesis of 6-(3-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine involves several steps. One common method includes the reaction of 3-methoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with guanidine and trifluoromethyl iodide to yield the desired pyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
6-(3-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(3-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as ubiquitin-specific protease 7 (USP7). Molecular docking studies have shown that the compound can integrate well into the hydrophobic pocket of USP7, inhibiting its activity and leading to antiproliferative effects on tumor cells . This interaction disrupts cellular processes essential for tumor cell survival and proliferation .
Comparison with Similar Compounds
6-(3-Methoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine can be compared with other trifluoromethyl-containing pyrimidine derivatives, such as:
Rociletinib: An antineoplastic drug used in cancer treatment.
Osimertinib: Another antineoplastic drug with a pyrimidine moiety.
The uniqueness of this compound lies in its specific substitution pattern and its ability to selectively inhibit USP7, which may offer advantages in terms of efficacy and safety in cancer treatment .
Properties
Molecular Formula |
C18H13F3N2O |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-2-phenyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C18H13F3N2O/c1-24-14-9-5-8-13(10-14)15-11-16(18(19,20)21)23-17(22-15)12-6-3-2-4-7-12/h2-11H,1H3 |
InChI Key |
AOVHFOFIFGMSAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















